molecular formula C21H22BrNO3 B1293330 3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898761-69-8

3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Cat. No. B1293330
CAS RN: 898761-69-8
M. Wt: 416.3 g/mol
InChI Key: AJFKVWCEHOUUPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated compounds with potential antioxidant properties has been explored in various studies. One such compound is (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives, which were synthesized through bromination and demethylation processes . Similarly, the oxidative spiro-bromocyclization of N-arylpropiolamide mediated by ZnBr2 has been used to synthesize 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione, demonstrating high efficiency and excellent tolerance of functional groups . Additionally, the construction of mononitrogen heterocycles combining 1-azaspiro[4.n]alkene and 3-benzazocine fragments has been achieved through intramolecular eight-membered Heck cyclization, yielding pentacyclic compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds feature complex arrangements, such as the presence of multiple phenolic rings and hydroxyl groups, which contribute to their potent antioxidant activities . The 1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione structure obtained from oxidative spiro-bromocyclization is another example of the intricate molecular architecture that can be achieved through synthetic chemistry . The pentacyclic compounds resulting from the Heck cyclization process further illustrate the diversity of molecular frameworks that can be constructed, including the 1-azaspiro[4.n]alkene fragment and a new eight-membered 3-benzazocine ring .

Chemical Reactions Analysis

The chemical reactions employed in the synthesis of these compounds involve bromination, demethylation, oxidative spiro-bromocyclization, and Heck cyclization. These reactions are crucial for introducing bromine atoms and forming the desired molecular structures. The bromination reaction, in particular, is a common step in the synthesis of bromophenols, which are known for their effective antioxidant power . The oxidative spiro-bromocyclization reaction proceeds efficiently at room temperature and is a testament to the versatility of ZnBr2 as a mediator . The Heck cyclization reaction is noteworthy for its ability to form complex pentacyclic structures with high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, particularly their antioxidant activities, have been evaluated through various assays. The radical scavenging activities of the bromophenols were determined using ABTS, DPPH, DMPD, and superoxide anion radical assays. The total reducing power was examined through Fe3+-Fe2+ transformation, FRAP, and CUPRAC assays, along with ferrous ions (Fe2+) chelating activities . These studies have shown that the synthesized bromophenols possess effective antioxidant power, with phenol 5 being the most potent antioxidant and radical scavenger among the new compounds .

properties

IUPAC Name

(3-bromophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO3/c22-19-6-2-5-18(14-19)20(24)17-4-1-3-16(13-17)15-23-9-7-21(8-10-23)25-11-12-26-21/h1-6,13-14H,7-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFKVWCEHOUUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643307
Record name (3-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

CAS RN

898761-69-8
Record name (3-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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